molecular formula C4H7N5O B13122158 2,4,6-Triaminopyrimidin-5-ol

2,4,6-Triaminopyrimidin-5-ol

Cat. No.: B13122158
M. Wt: 141.13 g/mol
InChI Key: YQIXDNZJNIQGSJ-UHFFFAOYSA-N
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Description

2,4,6-Triaminopyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triaminopyrimidin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of guanidine hydrochloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triaminopyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino groups at positions 2, 4, and 6 can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

2,4,6-Triaminopyrimidin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,6-Triaminopyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triaminopyrimidine
  • 2,5,6-Triaminopyrimidin-4-ol
  • 2,4-Diaminopyrimidine

Comparison

2,4,6-Triaminopyrimidin-5-ol is unique due to the presence of the hydroxyl group at position 5, which imparts distinct chemical properties compared to other similar compounds. This hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. Additionally, the presence of three amino groups makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

2,4,6-triaminopyrimidin-5-ol

InChI

InChI=1S/C4H7N5O/c5-2-1(10)3(6)9-4(7)8-2/h10H,(H6,5,6,7,8,9)

InChI Key

YQIXDNZJNIQGSJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)O

Origin of Product

United States

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